1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrazole-4-carboxylic acid has been improved from methods reported in the literature, achieving a yield increase from 70% to 97.1%. This enhanced method involves the use of ethyl cyanoacetate and triethyl orthoformate in a Claisen condensation, followed by cyclization, deamination, and hydrolysis reactions. The intermediate and final compounds were characterized using MS, 1H NMR, and 13C NMR techniques, indicating the effectiveness of this synthesis approach (Dong, 2011).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of 1-methyl-1H-pyrazole-4-carboxylic acid were not identified in the current search, related research on pyrazole derivatives provides insights into the typical analytical methods used for structural characterization. These include spectroscopic techniques such as NMR, IR, and mass spectrometry, which are essential for confirming the molecular structure of synthesized compounds.
Chemical Reactions and Properties
The selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones demonstrates the compound's ability to undergo sulfonyl group migrations. This reaction highlights the versatility of pyrazole derivatives in organic synthesis, where the position of the sulfonyl groups can be controlled by altering the Lewis acids used in the reaction (Zhu et al., 2014).
Scientific Research Applications
Fungicide Synthesis
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as an intermediate in the synthesis of several fungicides, which act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain .
- Methods of Application: The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then treated with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .
- Results or Outcomes: As of 2023, amides of the acid were commercialised in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities .
- Methods of Application: The compounds were synthesized and then tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay .
- Results or Outcomes: The compounds showed moderate to excellent antifungal activities . In particular, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi .
Succinate Dehydrogenase Inhibitors (SDHIs)
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) . SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, which is a key component of the mitochondrial respiration chain .
- Methods of Application: The compound is synthesized and then used in the production of various SDHI fungicides . These fungicides are then applied to crops to protect them from fungal diseases .
- Results or Outcomes: As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The most heavily used were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .
Safety And Hazards
1-methyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
While specific future directions for 1-methyl-1H-pyrazole-4-carboxylic acid were not found, it is known that pyrazole derivatives have been used in the synthesis of various compounds with potential applications. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity .
properties
IUPAC Name |
1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPWUOZCSMDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349119 | |
Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
5952-92-1 | |
Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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